molecular formula C22H28FN5O2 B6486340 N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 863556-47-2

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Katalognummer B6486340
CAS-Nummer: 863556-47-2
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: NIVNYRFMAINJAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C22H28FN5O2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is 413.22270331 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a major global health concern, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB treatment.

Research Findings: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity against M. tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Further evaluation revealed that five of the most active compounds had IC90 values ranging from 3.73 to 4.00 M, indicating their efficacy. Importantly, these compounds demonstrated non-toxicity to human kidney cells (HEK-293). Crystallographic studies were also conducted for select compounds .

Molecular Docking Studies

Background: Understanding the interactions between SR-01000008545 and biological targets is crucial for drug design.

Research Findings: Theoretical investigations using molecular docking studies revealed the suitability of SR-01000008545 derivatives for further development. These studies explored the binding interactions of the conjugates with specific target proteins, providing insights into their potential mechanisms of action .

Medicinal Chemistry

Background: Medicinal chemistry aims to optimize drug properties, including efficacy, safety, and pharmacokinetics.

Research Findings: Researchers have explored the structure-activity relationships (SAR) of SR-01000008545 analogs to enhance anti-TB activity. By modifying the pyrazine and pyrazinamide moieties, they aim to develop more potent derivatives. SAR studies can guide future drug design efforts .

Wirkmechanismus

Target of Action

SR-01000008545, also known as Stenabolic, is a Rev-erb-α agonist . Rev-erb-α is a nuclear receptor playing a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, as well as in macrophages . By binding and activating the Rev-Erb protein, SR-01000008545 can influence many biological processes .

Mode of Action

SR-01000008545 exerts its effects by binding to and activating the Rev-Erb protein . This activation influences lipid and glucose metabolism and macrophages, affecting cellular fat storage mechanisms and circadian rhythms . It also stimulates mitochondria production, leading to metabolic enhancement in the muscular system .

Biochemical Pathways

The activation of the Rev-Erb protein by SR-01000008545 influences several biochemical pathways. It affects the metabolism of lipids and glucose , leading to changes in cellular fat storage mechanisms . It also impacts the functioning of macrophages , cells involved in detecting, engulfing, and destroying pathogens and apoptotic cells . Furthermore, it influences circadian rhythms , the natural internal processes that regulate the sleep-wake cycle and repeat roughly every 24 hours .

Pharmacokinetics

These properties play a crucial role in determining the drug’s bioavailability, ie, the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The activation of the Rev-Erb protein by SR-01000008545 leads to several molecular and cellular effects. It stimulates mitochondria production , resulting in metabolic enhancement in the muscular system . This can lead to increases in endurance, strength, and faster fat loss . It also reduces total lipids in the body, focusing on burning LDL cholesterol for energy, which results in an improved cholesterol profile .

Eigenschaften

IUPAC Name

N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-2-27-10-12-28(13-11-27)20(18-4-3-9-24-15-18)16-26-22(30)21(29)25-14-17-5-7-19(23)8-6-17/h3-9,15,20H,2,10-14,16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNYRFMAINJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.